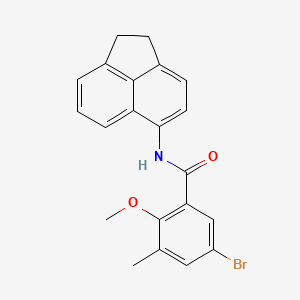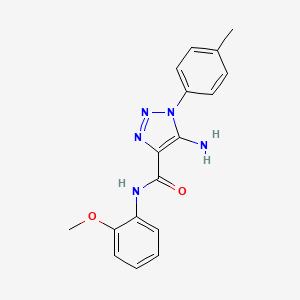![molecular formula C14H13N3O2S2 B4621268 N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)
N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Übersicht
Beschreibung
Introduction This compound is part of a broader family of chemicals known for their varied biological activities, often synthesized to explore their therapeutic potential. While specific studies on this compound are not readily available, related compounds have been synthesized and analyzed for their properties and potential applications.
Synthesis Analysis The synthesis typically involves the formation of 1,3,4-oxadiazole derivatives through the reaction of appropriate thiols with bromoacetyl bromide in an aqueous medium, forming a key intermediate which is then further reacted to create the final compound. This process involves multiple steps, including esterification, hydrazide formation, and cyclization to form the oxadiazole core, followed by final acylation to introduce the N-methyl-acetamide moiety (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant area of research involving 1,3,4-oxadiazole derivatives, which are structurally similar to the compound of interest, includes their synthesis and detailed characterization using various analytical techniques. Studies have demonstrated innovative synthetic routes to obtain these compounds, employing strategies like microwave-assisted synthesis for efficiency. The structural elucidation of these derivatives is typically achieved through spectroscopic methods such as IR, NMR (both 1H and 13C), and mass spectrometry, providing comprehensive insights into their chemical nature and properties (Abbasi et al., 2018).
Biological and Pharmacological Activities
The biological and pharmacological screening of 1,3,4-oxadiazole derivatives reveals a range of potential activities. These compounds have been evaluated for their antimicrobial properties against various bacterial and fungal strains, showing variable degrees of efficacy. Such studies are crucial for identifying new therapeutic agents in the fight against infectious diseases (Ramalingam et al., 2019). Additionally, the anticancer potential of these derivatives has been explored, with some compounds exhibiting considerable activity against specific cancer cell lines, highlighting their potential as leads in anticancer drug development (Evren et al., 2019).
Molecular Docking and In Silico Studies
The integration of computational approaches, such as molecular docking and in silico studies, has become increasingly common in the research of 1,3,4-oxadiazole derivatives. These techniques offer valuable predictions about the interaction of these compounds with biological targets, aiding in the rational design of molecules with enhanced activity and specificity. Such studies provide insights into the binding affinities and potential mechanisms of action of these compounds, guiding further experimental investigations (Abu-Melha, 2021).
Eigenschaften
IUPAC Name |
N-methyl-2-thiophen-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-17(13(18)8-10-4-2-6-20-10)9-12-15-14(16-19-12)11-5-3-7-21-11/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKKOTIZVLJWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B4621185.png)
![methyl 4-cyano-3-methyl-5-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4621193.png)
![3,5-dimethoxy-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4621204.png)

![1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621227.png)
![6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4621231.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)
![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)

![3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)

